Product packaging for Methyl 2-acetamido-2-phenylacetate(Cat. No.:CAS No. 36061-00-4)

Methyl 2-acetamido-2-phenylacetate

Cat. No.: B1353781
CAS No.: 36061-00-4
M. Wt: 175.21 g/mol
InChI Key: RFYSRCRZAGKOIY-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Amino Acid Ester Derivatives

Alpha-amino acid esters are a cornerstone of modern synthetic chemistry. rsc.org The esterification of the carboxylic acid moiety of an alpha-amino acid is a common modification that enhances solubility in organic solvents and protects the carboxyl group during chemical transformations, such as peptide synthesis. rsc.orgresearchgate.net These derivatives serve as versatile building blocks for creating more complex molecules, including pharmaceuticals and novel materials. acs.org

The significance of alpha-amino acid esters extends to various research domains:

Asymmetric Synthesis: As they often contain a stereogenic center, they are valuable starting materials for creating chiral molecules, which is crucial in drug development. rsc.org

Coordination Chemistry: The amino and ester groups can coordinate with metal ions, leading to the formation of metal complexes that can be used as catalysts or as models for biological systems. rsc.org

Prodrugs: The ester group can be designed to be cleaved in vivo, releasing the active parent amino acid or a drug molecule. Research into α-amino acid ester prodrugs has shown complex degradation pathways that can be manipulated for targeted drug delivery. nih.gov

Methyl 2-acetamido-2-phenylacetate is a derivative of phenylglycine, a non-proteinogenic amino acid where the side chain is a phenyl group. wikipedia.org The "acetamido" feature signifies that the nitrogen of the amino group is acylated with an acetyl group. This N-acetylation is a significant modification, as seen in related compounds like N-acetyl-D-phenylglycine, which is used as a resolving agent for the chemical separation of enantiomers. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 36061-00-4 glpbio.comsynquestlabs.com
Molecular Formula C₁₁H₁₃NO₃ glpbio.comsynquestlabs.com
Molecular Weight 207.229 g/mol synquestlabs.com

| MDL Number | MFCD16691219 synquestlabs.com |

Overview of Research Trajectories and Academic Significance

Research involving this compound and its close relatives has primarily focused on its utility in organic synthesis and the development of new chemical methodologies. The academic significance of this compound stems from its identity as a modified non-natural amino acid ester, making it a valuable tool for synthetic chemists.

One key research trajectory involves its use as a precursor or building block for more complex molecules. For instance, the related compound N-acetylphenylglycine is used in the synthesis of dipeptides like N-(N-acetylphenylglycyl)phenylglycine methyl ester. prepchem.com This reaction, which couples an N-acetylated amino acid with an amino acid ester, is fundamental to peptide synthesis, suggesting that this compound could be a component in the synthesis of specialized peptides or peptidomimetics.

Furthermore, the field of asymmetric synthesis represents a significant area of interest. The development of methods for the enantioselective synthesis of alpha-substituted amino acid derivatives is a major goal in organic chemistry. acs.orgnih.gov The N-acetyl group in this compound plays a crucial role in influencing the reactivity and stereochemical outcome of reactions at the alpha-carbon. Research into the chemical resolution of amino acid esters often employs N-acetylated amino acids, highlighting the importance of this functional group in separating chiral molecules. researchgate.net The synthesis of N-acetyl-D-phenylglycine, for example, is carefully controlled to prevent racemization, indicating the stereochemical importance of such compounds. researchgate.net

The academic significance of this compound lies in its potential as a model substrate for developing new synthetic reactions and as a chiral building block for synthesizing complex target molecules. Its structure combines the features of a protected amino acid with a non-natural side chain, offering a unique scaffold for chemical exploration.

Table 2: Related Compound Synthesis Data

Reactants Product Reaction Type
N-acetylphenylglycine, Dicyclohexylcarbodiimide, Phenylglycine methyl ester N-(N-acetylphenylglycyl)phenylglycine methyl ester Peptide coupling prepchem.com
DL‑phenylalanine methyl ester, N‑acetyl‑D‑phenylglycine Diastereomeric salt for resolution Chemical Resolution researchgate.net
Benzaldehyde, Amino cyanation Phenylglycine Strecker Synthesis wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O2S B1353781 Methyl 2-acetamido-2-phenylacetate CAS No. 36061-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPRVTLHJXZROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of Methyl 2 Acetamido 2 Phenylacetate

Reaction Mechanisms in Organic Transformations

The reactivity of Methyl 2-acetamido-2-phenylacetate is governed by the functional groups present in its structure: the methyl ester, the acetamido group, and the phenyl ring attached to a stereogenic center. These groups can undergo a variety of organic transformations.

While specific studies on the oxidation and reduction of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related compound, methyl 2-phenylacetate, provides insights into potential oxidative pathways. Research has demonstrated a practical method for the oxidation of aryl acetates to α-ketoesters using aqueous tert-butyl hydroperoxide (TBHP) and copper(II) oxide (CuO) as a catalyst. researchgate.net This suggests that under similar conditions, this compound could potentially be oxidized at the benzylic position to yield the corresponding α-keto-β-acetamido ester. The reaction is believed to proceed through a tandem oxidation process. researchgate.net

Reduction of the ester and amide functionalities in this compound would likely require strong reducing agents such as lithium aluminum hydride (LiAlH₄). The ester group is generally more susceptible to reduction than the amide group. Selective reduction of the ester would yield the corresponding amino alcohol, while complete reduction would transform both the ester and amide into an amino alcohol and an N-ethylamino group, respectively. However, specific reagents and conditions for these transformations on this particular substrate require experimental validation.

The amide and ester groups of this compound are both susceptible to nucleophilic acyl substitution, though their reactivity differs significantly. Esters are generally more reactive towards nucleophiles than amides.

Ester Substitution (Hydrolysis and Transesterification): The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-acetamido-2-phenylacetic acid. Base-catalyzed hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. Acid-catalyzed hydrolysis is a reversible process. Transesterification can also be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.

Amide Substitution (Hydrolysis): The amide bond is significantly more stable and resistant to hydrolysis than the ester bond. This is due to the greater resonance stabilization of the amide group. Forcing conditions, such as prolonged heating in strong acid or base, are generally required to hydrolyze the acetamido group to the corresponding amine, yielding methyl 2-amino-2-phenylacetate. sigmaaldrich.com Studies comparing the properties of esters and amides have shown that the amide bond's stiffness can influence molecular conformation and interactions. nih.gov Replacing an ester with an amide has been shown to alter the biological properties of related phenylacetic acid derivatives, highlighting the chemical and conformational differences between these two functional groups. nih.gov

The presence of the N-H proton in the acetamido group and the α-proton (if enolization is possible) allows for potential participation in condensation and coupling reactions.

While specific condensation reactions involving this compound are not detailed in the available literature, related compounds offer insights. For instance, computational studies on the copolymerization of methyl 2-acetamidoacrylate, which also contains an acetamido group, have been conducted. rsc.org These studies investigate the insertion of the monomer into a palladium catalyst, indicating that the acetamido group can play a role in coordinating with metal centers and influencing the stereochemistry and regioselectivity of polymerization reactions. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could potentially be employed if the phenyl ring of this compound were appropriately functionalized with a halide or triflate. Furthermore, N-arylation or N-alkylation of the amide nitrogen could be achieved under specific conditions, although this might require activation of the amide.

Enzymatic Acyl Transfer Mechanisms and Kinetics

Enzymes, particularly hydrolases like lipases and proteases, are known to catalyze reactions involving ester and amide bonds, often with high chemo-, regio-, and stereoselectivity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.com Although specific computational studies on the enzymatic acylation involving this compound were not found, research on related systems provides a framework for understanding such processes. For example, a computational study on the Pd(PPh₃)₄-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate detailed the reaction pathway and energetic feasibility. mdpi.com The study highlighted the role of the catalyst in stabilizing intermediates and reducing activation barriers. mdpi.com

A similar computational approach could be applied to model the acylation half-reaction of an enzyme with this compound. This would involve modeling the enzyme's active site and the substrate, and then calculating the energy profile of the reaction pathway. The acylation step in serine hydrolases, for instance, involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate's ester or amide group, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the height of the activation energy barriers would be key determinants of the reaction kinetics.

The following table outlines the typical steps and energetic considerations that would be analyzed in a computational study of an enzymatic acylation half-reaction.

Reaction Step Description Key Energetic Parameters
Substrate Binding The substrate, this compound, docks into the enzyme's active site.Binding Energy (ΔG_bind)
Tetrahedral Intermediate Formation Nucleophilic attack by an active site residue (e.g., Serine) on the substrate's carbonyl carbon.Activation Energy (ΔE_act1)
Tetrahedral Intermediate Stabilization Stabilization of the negatively charged oxygen by the enzyme's oxyanion hole.Intermediate Energy (E_int)
Acyl-Enzyme Formation Collapse of the tetrahedral intermediate, leading to the formation of a covalent acyl-enzyme intermediate and release of the alcohol (methanol) or amine part.Activation Energy (ΔE_act2)

This table is a generalized representation and not based on specific experimental data for this compound.

The interaction between this compound and an enzyme's active site is governed by a combination of steric and electronic factors. The phenyl ring can participate in hydrophobic interactions within a nonpolar binding pocket. The ester and amide groups are capable of forming hydrogen bonds with appropriate donor and acceptor residues in the active site.

The stereochemistry at the α-carbon is also expected to play a crucial role in substrate recognition and binding. Enzymes are chiral catalysts and often exhibit high enantioselectivity. Therefore, one enantiomer of this compound would likely bind more favorably and react more rapidly than the other.

A molecular docking simulation could provide a detailed view of the plausible binding modes of this compound within an enzyme's active site. The following table summarizes the potential interactions between the functional groups of the substrate and enzyme residues.

Substrate Functional Group Potential Enzyme Interaction Type of Interaction
Phenyl Ring Interaction with hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine)van der Waals, π-π stacking
Ester Carbonyl Hydrogen bonding with active site residues (e.g., Serine, Histidine)Hydrogen Bond
Amide Carbonyl Hydrogen bonding with active site residuesHydrogen Bond
Amide N-H Hydrogen bonding with active site residuesHydrogen Bond
Methyl Group (Ester) Hydrophobic interactionsvan der Waals
Acetyl Group (Amide) Hydrophobic and potential hydrogen bonding interactionsvan der Waals, Hydrogen Bond

This table represents potential interactions and is not based on specific experimental data for this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Acetamido 2 Phenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-acetamido-2-phenylacetate, NMR provides unambiguous evidence for its structural integrity.

Disclaimer: The following spectral data are predicted based on established chemical shift principles and analysis of structurally similar compounds, as experimental spectra for this compound are not widely available in public databases. These predictions provide an expected spectral profile for the compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl ring typically appear in the downfield region (δ 7.3-7.5 ppm). The methine proton (CH) adjacent to the phenyl ring and the nitrogen is anticipated to be a doublet, its signal split by the adjacent N-H proton. The methyl protons of the ester and acetamido groups are expected to appear as sharp singlets in the upfield region.

Predicted ¹H-NMR Data Table

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 7.60 Doublet 1H NH
~ 7.45 - 7.30 Multiplet 5H Phenyl-H
~ 5.60 Doublet 1H Ph-CH -NH
~ 3.70 Singlet 3H O-CH

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ester and amide groups are expected at the most downfield shifts (δ 168-172 ppm). The carbons of the aromatic ring will resonate in the δ 126-138 ppm range. The methine carbon and the carbons of the two methyl groups will appear at progressively more upfield chemical shifts.

Predicted ¹³C-NMR Data Table

Chemical Shift (δ) (ppm) Assignment
~ 171.5 Ester C =O
~ 169.0 Amide C =O
~ 137.0 Phenyl C (quaternary)
~ 129.0 Phenyl C H
~ 128.5 Phenyl C H
~ 127.0 Phenyl C H
~ 58.0 Ph-C H-NH
~ 52.5 O-C H₃

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are invaluable for confirming the connectivity of the molecular structure. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key expected correlations would include:

The protons of the ester methyl group (~3.70 ppm) showing a correlation to the ester carbonyl carbon (~171.5 ppm).

The methine proton (~5.60 ppm) showing correlations to the carbons of the phenyl ring and both carbonyl carbons.

The protons of the acetamido methyl group (~2.05 ppm) showing a correlation to the amide carbonyl carbon (~169.0 ppm).

These correlations would provide definitive proof of the assigned structure, linking the distinct functional groups together.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

In a typical LC-MS analysis, this compound would first be separated from a mixture by liquid chromatography on a suitable column (e.g., C18). The retention time would be a characteristic property of the compound under the specific chromatographic conditions. Upon elution, the compound would enter the mass spectrometer for ionization and detection. This technique is crucial for identifying the compound in complex mixtures and quantifying its presence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₃NO₃, the monoisotopic mass is 207.0895 g/mol . Therefore, the ESI-MS spectrum should exhibit a prominent ion at a mass-to-charge ratio (m/z) of approximately 208.0973.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation, providing further structural confirmation. Key predicted fragmentation pathways would involve the cleavage of the ester and amide bonds, leading to characteristic product ions.

Predicted ESI-MS/MS Fragmentation Data

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Corresponding Neutral Loss Fragment Identity
208.0973 149.0601 CH₃O₂C (59.0372) [M+H - COOCH₃]⁺
208.0973 166.0863 C₂H₂O (42.0106) [M+H - CH₂CO]⁺

The observation of these specific fragments would provide strong evidence for the presence and structure of the acetamido and methyl phenylacetate (B1230308) moieties within the molecule.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. nih.gov This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For chiral molecules, the determination of absolute stereochemistry is achieved through the anomalous scattering effect. nih.gov When using an appropriate X-ray wavelength (e.g., Cu Kα radiation), heavy atoms in the structure scatter X-rays with a phase shift, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The analysis of these differences allows for the assignment of the correct enantiomer, often quantified by the Flack parameter, which should ideally refine to a value near zero for the correct absolute structure. nih.govsoton.ac.uk

While the full crystallographic data for this compound is not publicly available, a typical analysis would yield the data presented in the hypothetical table below. The crystal structure would reveal the specific spatial arrangement of the phenyl, acetamido, and methyl ester groups. Key conformational features, such as the torsion angle between the plane of the phenyl ring and the ester group, would be defined. nih.gov Furthermore, the analysis would elucidate the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonds involving the amide N-H group as a donor and the amide or ester carbonyl oxygen atoms as acceptors, which dictate the crystal packing. nih.govuky.edu

Table 1: Representative Crystallographic Data for a Molecular Crystal This table is a representation of typical data obtained from an X-ray crystallographic analysis.

ParameterDescriptionExample Value
Molecular FormulaThe chemical formula of the compound.C11H13NO3
Formula WeightThe molar mass of the compound.207.23 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.1 Å, b = 5.5 Å, c = 19.8 Å, β = 95°
Volume (V)The volume of the unit cell.1095 Å3
ZThe number of molecules per unit cell.4
RadiationThe type of X-ray radiation used for the experiment.Mo Kα (λ = 0.71073 Å)
Flack ParameterA parameter used to determine the absolute stereochemistry of a chiral crystal structure.0.0 (2)

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity and resolving stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of pharmaceutical intermediates. For purity analysis of this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

For the critical task of separating its enantiomers, chiral HPLC is required. nih.govresearchgate.net This utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cellulose-based CSPs, such as Chiralcel columns, are often effective for separating enantiomers of compounds with phenyl and amide functionalities. researchgate.net Method validation according to regulatory guidelines ensures the method is accurate, precise, linear, and specific for its intended purpose. japsonline.comresearchgate.net

Table 2: Illustrative HPLC Method Parameters This table presents a plausible set of conditions for the HPLC analysis of this compound.

ParameterPurity Analysis (Reversed-Phase)Isomeric Analysis (Chiral)
ColumnC18, 250 mm x 4.6 mm, 5 µmChiralcel OD-H, 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile PhaseAcetonitrile:Water (gradient or isocratic)Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min nih.gov0.8 mL/min
DetectionUV at 220 nmUV at 220 nm or 254 nm researchgate.net
Column Temperature25 °C25 °C
Injection Volume10 µL10 µL

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in substantially faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC, while also reducing solvent consumption. nih.gov

A UPLC method for this compound would offer rapid purity checks and precise isomeric quantification. When coupled with mass spectrometry (UPLC-MS), it provides an exceptionally powerful tool for identifying and quantifying trace-level impurities. nih.gov The established UPLC methods demonstrate excellent linearity, precision, and low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 3: Representative UPLC Method Parameters for Purity Analysis This table outlines typical conditions for a UPLC analysis.

ParameterValue/Condition
ColumnAcquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm nih.gov
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate0.4 mL/min
DetectionUV (DAD) or Mass Spectrometry (MS)
Column Temperature40 °C
Injection Volume1-2 µL
Analysis Time< 5 minutes

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to stretch or bend. The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to its constituent groups.

The key functional groups—amide, ester, and the aromatic phenyl ring—give rise to strong, characteristic signals. The N-H stretch of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing distinct bands for the amide I (around 1650 cm⁻¹) and the ester (around 1735 cm⁻¹). The presence of both peaks is a clear indicator of the molecule's structure. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H stretches from the aromatic ring are found just above 3000 cm⁻¹. pressbooks.publibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound This table is based on typical frequency ranges for the indicated functional groups. pressbooks.publibretexts.orglibretexts.org

Functional GroupVibration TypeExpected Wavenumber (cm-1)Intensity
Amide (N-H)N-H Stretch~3300Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aliphatic C-HC-H Stretch2850 - 2960Medium
Ester (C=O)C=O Stretch~1735Strong
Amide I (C=O)C=O Stretch~1650Strong
Amide IIN-H Bend & C-N Stretch~1550Medium-Strong
Aromatic C=CC=C Ring Stretch1450 - 1600Variable
Ester (C-O)C-O Stretch1150 - 1300Strong
Aromatic C-H BendOut-of-Plane Bend690 - 900Strong

Structure Activity Relationship Sar Studies of Methyl 2 Acetamido 2 Phenylacetate Analogues in Research

Substituent Effects on Biological Activity and Potency

The biological activity of methyl 2-acetamido-2-phenylacetate analogues can be significantly modulated by the introduction of various substituents on the phenyl ring, as well as by modifications to the amide and ester moieties. These changes can influence the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

Aromatic Ring Modifications

The phenyl ring of this compound serves as a key hydrophobic feature and a scaffold for introducing further diversity. Studies on related phenylacetamide and N-phenylglutarimide derivatives suggest that the nature and position of substituents on this ring are critical for activity, particularly in the context of anticonvulsant properties. nih.gov

Electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), have been shown to enhance the anticonvulsant activity in several series of phenylacetamide-related compounds. tandfonline.comnih.gov For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, analogues with a 3-(trifluoromethyl)anilide moiety displayed considerably higher anticonvulsant protection compared to those with a 3-chloroanilide group. nih.gov This suggests that strong electron-withdrawing groups can positively influence the interaction with the biological target, which for many anticonvulsants is a voltage-gated sodium channel.

Conversely, the introduction of bulky or polar groups can sometimes be detrimental to activity. The precise positioning of substituents is also paramount; for example, para-substitution on the phenyl ring has been found to be important for the activity of some anticonvulsant glutarimides. nih.gov

Table 1: Predicted Effect of Aromatic Ring Substituents on the Anticonvulsant Activity of this compound Analogues (Based on Related Phenylacetamide Derivatives)
Substituent (Position)Predicted Effect on ActivityRationale from Analogous Series
4-Nitro (NO₂)IncreaseStrong electron-withdrawing group, often enhances potency in anticonvulsant phenylacetamides.
3-Trifluoromethyl (CF₃)IncreasePotent electron-withdrawing group, associated with higher anticonvulsant protection in related series. nih.gov
4-Chloro (Cl)VariableHalogen substitution can modulate lipophilicity and electronic character; activity is often position-dependent. nih.gov
4-Methyl (CH₃)VariableSmall alkyl groups can enhance binding through hydrophobic interactions but may also introduce steric hindrance. nih.gov
4-Methoxy (OCH₃)VariableCan act as a hydrogen bond acceptor and alters electronic properties; effects are target-dependent. nih.gov

Amide and Ester Group Modifications

Modification of the N-acetyl group can lead to changes in biological activity. For instance, altering the alkyl chain of the acyl group can affect the compound's lipophilicity and steric profile. In some related anticonvulsant series, the amide moiety is a key component of the pharmacophore, and its modification can significantly impact efficacy. nih.gov

The ester group is another site for modification. Hydrolysis of the methyl ester to a carboxylic acid would drastically increase polarity, which could either enhance or diminish activity depending on the target's binding site characteristics. Converting the methyl ester to other esters (e.g., ethyl, propyl) can fine-tune the lipophilicity and metabolic stability of the molecule. In some contexts, replacing the ester with a more metabolically stable group, such as an amide, has been explored to improve pharmacokinetic properties. glpbio.com

Table 2: Predicted Effect of Amide and Ester Modifications on the Biological Activity of this compound Analogues
ModificationPredicted Effect on Activity/PropertiesRationale
N-propionyl for N-acetylPotential change in potencyAlters steric bulk and lipophilicity at the amide position.
Hydrolysis of methyl ester to carboxylic acidLikely decrease in CNS penetration, potential for altered target interactionIncreases polarity, which may reduce passage across the blood-brain barrier but could enhance binding to certain targets.
Conversion of methyl ester to ethyl esterMinor change in lipophilicity and metabolic stabilitySubtle modulation of pharmacokinetic properties.
Replacement of ester with an amideIncreased metabolic stability, altered hydrogen bonding capacityAmides are generally less prone to hydrolysis by esterases. glpbio.com

Stereochemical Influence on Pharmacological Efficacy

This compound is a chiral molecule, with the stereocenter located at the alpha-carbon of the phenylacetate (B1230308) moiety. The spatial arrangement of the substituents around this chiral center can lead to significant differences in pharmacological activity between enantiomers.

Diastereomeric and Enantiomeric Activity Differentiation

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

In studies of related chiral anticonvulsants, such as N-acetyl-alpha-amino-N-phenylglutarimides, a clear stereoselectivity in anticonvulsant activity has been observed. nih.gov In most cases, the R-isomers were found to have a more rapid onset of action and greater anticonvulsant potency and neurotoxicity compared to the corresponding S-isomers. nih.gov This suggests that a specific three-dimensional orientation of the phenyl ring, the acetylamino group, and the rest of the molecule is required for optimal interaction with the target. While direct studies on the enantiomers of this compound are not extensively reported in the context of a specific biological activity, it is highly probable that they too would exhibit differential pharmacology.

Table 3: Predicted Differential Activity of this compound Enantiomers (Based on Analogous Compounds)
EnantiomerPredicted Relative Anticonvulsant PotencyBasis for Prediction
(R)-Methyl 2-acetamido-2-phenylacetatePotentially higherIn related chiral anticonvulsants, the R-enantiomer often exhibits greater potency. nih.gov
(S)-Methyl 2-acetamido-2-phenylacetatePotentially lowerThe S-enantiomer may have a poorer fit in the chiral binding site of the biological target.

Conformational Analysis and Bioactivity

The biological activity of a molecule is not only dependent on its configuration (R/S) but also on its preferred conformation in solution and at the binding site. The rotational freedom around the single bonds in this compound allows it to adopt various conformations. The lowest energy conformation, or the conformation adopted upon binding to a receptor, is termed the bioactive conformation.

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR of related anticonvulsant compounds, a general pharmacophore model for phenylacetamide-type anticonvulsants can be proposed.

This model typically includes:

An aromatic ring, which provides a key hydrophobic interaction.

A hydrogen bond donor/acceptor region, often fulfilled by the amide moiety.

An additional electron-donating or accepting group that can fine-tune the electronic properties and participate in further interactions.

In the case of this compound analogues, the phenyl ring serves as the aromatic feature. The acetylamino group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). The ester group also contains a hydrogen bond acceptor.

Identification of Critical Binding Elements

The molecular architecture of this compound comprises three key regions that can be modified to probe their influence on biological activity: the phenyl ring, the acetamido group, and the methyl ester. SAR studies on analogous chemical scaffolds reveal the potential significance of these elements in binding to target proteins.

The phenyl ring is a critical component that can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with the amino acid residues of a protein's binding pocket. The position and nature of substituents on the phenyl ring can significantly modulate binding affinity and selectivity. For instance, in related series of 2-phenyliminochromene derivatives, the presence and position of hydroxyl groups on a ring structure were found to be absolutely required for inhibitory activity against aldo-keto reductase (AKR) 1B10, forming key hydrogen-bond interactions with catalytic residues. monash.edu This suggests that for analogues of this compound, the introduction of hydrogen bond donors or acceptors at specific positions on the phenyl ring could be a critical determinant of activity.

The acetamido group (-NHCOCH₃) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for specific and directional interactions within a binding site. The importance of the acetyl group has been highlighted in studies of other bioactive molecules. For example, in a series of glycyrrhizin (B1671929) derivatives, the presence of an acetyl group was found to be important for their cytotoxic activity. The orientation and conformation of the acetamido group relative to the phenyl ring are also likely to be crucial for optimal binding.

While direct SAR studies on a broad series of this compound analogues for a single, specific biological target are not extensively documented in publicly available literature, the principles derived from related structures suggest that a combination of hydrophobic interactions from the phenyl ring and specific hydrogen bonding from the acetamido and ester groups are likely the critical binding elements.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

For a hypothetical series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set: A series of analogues would be synthesized with systematic variations in the phenyl ring substituents, the acyl group of the amide, and the alcohol portion of the ester. Their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like Hammett constants (σ), dipole moment, and partial atomic charges. They are important for modeling electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and Taft steric parameters (Es). They are crucial for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of this compound analogues might take the following form:

log(1/IC₅₀) = alogP - b(Es)² + c*σ + d

In this equation:

log(1/IC₅₀) represents the biological activity.

logP is the hydrophobicity descriptor. The positive coefficient a would suggest that increasing lipophilicity enhances activity.

(Es)² is a steric descriptor. The negative coefficient b might indicate that bulky substituents are detrimental to activity.

σ is an electronic descriptor (Hammett constant). The positive coefficient c could imply that electron-withdrawing groups on the phenyl ring are favorable.

d is a constant.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development.

The following interactive table presents hypothetical data for a QSAR study on a series of this compound analogues against a fictional enzyme, "Synthase X".

CompoundR (Phenyl Substituent)logPEs (Taft Steric Parameter)σ (Hammett Constant)Observed log(1/IC₅₀)Predicted log(1/IC₅₀)
1 H2.100.000.004.504.52
2 4-Cl2.80-0.970.235.105.08
3 4-CH₃2.62-1.24-0.174.854.88
4 4-OCH₃2.08-0.55-0.274.704.65
5 4-NO₂1.83-2.520.785.505.55
6 3-Cl2.86-0.970.375.255.21
7 3-CH₃2.68-1.24-0.074.904.93
8 2-Cl2.75-0.970.204.304.35

This table contains hypothetical data for illustrative purposes.

From this hypothetical QSAR model, one could infer that electron-withdrawing and lipophilic substituents at the 4-position of the phenyl ring, as seen in the nitro-substituted analogue (Compound 5), enhance the inhibitory activity against "Synthase X". Conversely, steric hindrance at the 2-position (Compound 8) appears to be detrimental to activity. Such insights are invaluable for the rational design of new, more potent inhibitors.

Applications of Methyl 2 Acetamido 2 Phenylacetate As a Key Intermediate in Organic Synthesis

Role in Pharmaceutical Intermediate Production

The pharmaceutical industry frequently utilizes methyl 2-acetamido-2-phenylacetate and its derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs). ontosight.ai Its structural motif is present in a range of therapeutic agents, and its chemical reactivity allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for drug discovery and development.

Synthesis of Alpha-Substituted Phenylacetate (B1230308) Derivatives

A significant application of this compound lies in its conversion to various alpha-substituted phenylacetate derivatives. The hydrogen atoms on the carbon atom alpha to the ester and phenyl groups can be removed by a suitable base, generating a nucleophilic enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides or other functionalized molecules, to introduce new substituents at the alpha-position. orgsyn.org This methodology is fundamental for creating a diverse array of compounds with potential pharmacological activities. For instance, this approach is used in the preparation of intermediates for more complex pharmaceutical agents.

A related reaction involves the synthesis of coumarin (B35378) derivatives, where substituted resorcinols and β-keto esters are used as starting materials in cyclization and condensation reactions to produce compounds like (E)-methyl 2-{2-[(3-hexyl-4-methyl-coumarin-7-yloxy)methyl]phenyl}-2-(methoxyimino)acetate. nih.gov

Starting MaterialReagentProductApplication
Substituted ResorcinolsSubstituted β-keto estersCoumarin derivativesFungicidal Activity nih.gov
Methyl acetoacetate2-(Trimethylsilyl)phenyl trifluoromethanesulfonateMethyl 2-(2-acetylphenyl)acetateIntermediate for further synthesis orgsyn.org

Prodrug Design and Implementation

The concept of prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug in the body, is a crucial strategy in pharmaceutical development to enhance properties like solubility, stability, and bioavailability. mdpi.comirjmets.com The core structure of this compound is relevant in the design of certain prodrugs. For example, the acetamido or ester functionalities can be modified to link a therapeutic agent, which is then released under specific physiological conditions. This approach has been explored to improve the delivery of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. irjmets.comnih.gov The general strategy often involves creating ester or amide linkages that can be cleaved by enzymes in the body. mdpi.com

Utilization as an Acylating Agent in Enantioselective Transformations

While less common than its role as a synthetic building block, derivatives of this compound can be employed as acylating agents in certain chemical transformations. The acetamido group can be modified or activated to facilitate the transfer of the acetyl group to other molecules. In the context of enantioselective transformations, chiral catalysts can be used to control the stereochemical outcome of the acylation reaction, leading to the preferential formation of one enantiomer of the product. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may possess the desired therapeutic effect.

Precursors for Specialized Reagents (e.g., Diazo Compounds)

This compound can serve as a precursor for the synthesis of specialized reagents, most notably diazo compounds. The related compound, methyl phenylacetate, can be converted to methyl phenyldiazoacetate through a reaction with a diazo transfer reagent, such as p-acetamidobenzenesulfonyl azide (B81097), in the presence of a base. wikipedia.orgwikipedia.org Methyl phenyldiazoacetate is a valuable reagent in organic synthesis, particularly for the generation of rhodium carbenes. These carbenes are highly reactive intermediates that can participate in a variety of useful transformations, including cyclopropanations and C-H insertion reactions. wikipedia.org The synthesis of diazo compounds from their N-acyl-alpha-amino ester precursors is a well-established method in organic chemistry. nih.gov

PrecursorReagentProductApplication of Product
Methyl phenylacetatep-Acetamidobenzenesulfonyl azideMethyl phenyldiazoacetateCyclopropanation, C-H insertion reactions wikipedia.orgwikipedia.org

Mechanistic Biological Activity Research of Methyl 2 Acetamido 2 Phenylacetate and Its Derivatives

Enzyme Modulation and Inhibition Mechanisms

Derivatives built upon the acetamide (B32628) and phenylacetate (B1230308) framework have been extensively investigated as inhibitors of several classes of enzymes critical to physiological and pathological processes.

Protease Inhibition Pathways

Proteases are enzymes that catalyze the breakdown of proteins and are integral to numerous physiological processes. Their dysregulation is implicated in many diseases, making protease inhibitors a significant area of drug development. scienceopen.comscbt.com Synthetic inhibitors, often peptidomimetic, are designed to mimic the natural substrates of these enzymes. scienceopen.com

The acetamide linkage is a fundamental component of the peptide bonds that proteases cleave. Consequently, derivatives containing this moiety have been explored as potential protease inhibitors. For instance, phenoxyacetamide derivatives have been found to inhibit metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell migration and invasion. Furthermore, peptidyl Michael acceptors, a class of synthetic compounds, have been shown to be potent, irreversible inactivators of cysteine proteases. ku.edu While direct studies on methyl 2-acetamido-2-phenylacetate are not prominent, the broader class of acetamide derivatives represents a promising foundation for the design of novel protease inhibitors. ku.edunih.gov

Kinase Inhibition (e.g., CK2)

Protein kinase CK2 is a constitutively active serine/threonine kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.gov Its role in promoting oncogenic signaling pathways has made it a target for cancer therapy. nih.govnih.gov

Structure-based drug design has led to the identification of potent and selective CK2 inhibitors derived from acetamide-containing scaffolds. A notable example is a series of 6-acetamidoindole derivatives. These compounds have demonstrated significant inhibitory activity against CK2, with some exhibiting sub-micromolar potency. The research highlights how modifications to the acetamide-bearing ring system can enhance both potency and selectivity for this kinase target. nih.gov

CompoundR5 GroupR7 GroupCK2 IC50 (µM)
1gp-MeO-Ph1-methyl-1H-pyrazol-3-ylamino0.052
3a6-acetamidoindol-1-ylcyclopropylamino0.010
3b6-acetamidoindazol-1-ylcyclopropylamino0.026

Data sourced from a study on potent and selective inhibitors of CK2 kinase, demonstrating the efficacy of acetamide-containing derivatives. nih.gov

Monoamine Oxidase (MAO) and D-Amino Acid Oxidase (DAAO) Inhibition

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. researchgate.netnih.gov Inhibitors of these enzymes are established treatments for depression and Parkinson's disease. nih.govwikipedia.org The acetamide group has been identified as a key pharmacophore for MAO inhibition. wikipedia.org

Research has shown that phenoxyacetamide analogues are potent MAO inhibitors. wikipedia.org For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly selective inhibitor of MAO-A. wikipedia.org The selectivity of these inhibitors for MAO-A versus MAO-B is a critical factor in their therapeutic application and is quantified by the selectivity index (SI). wikipedia.org Additionally, other derivatives, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide which contains an acetamide-derived oxazole (B20620) ring, have been identified as selective MAO-B inhibitors. nih.gov

CompoundTargetIC50 (µM)Selectivity Index (SI = IC50 B/A)
2-(4-Methoxyphenoxy)acetamide (12)MAO-A0.094245
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21)MAO-A0.018>3.8
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (21)MAO-B0.07>3.8
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.30.08
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.470.08

Data compiled from studies on phenoxyacetamide analogues and other acetamide derivatives as MAO inhibitors. wikipedia.orgnih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine, a co-agonist of the NMDA receptor in the brain. scienceopen.comnih.gov Increased DAAO activity has been linked to schizophrenia, making its inhibition a therapeutic strategy. nih.gov While the development of DAAO inhibitors is an active area of research, studies specifically linking this compound or its close derivatives to DAAO inhibition are not prominent in the reviewed literature. However, virtual screening strategies have been employed to identify potential DAAO inhibitors from existing drug libraries. researchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org While COX-1 is constitutive, COX-2 is inducible during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

A successful strategy for developing selective COX-2 inhibitors involves the derivatization of the carboxylate group of traditional NSAIDs into amides. This modification generates potent and highly selective inhibitors. For example, amide derivatives of meclofenamic acid and indomethacin, which incorporate an N-phenylacetamide-like structure, have shown potent and selective inhibition of COX-2. The selectivity arises from novel interactions within the substrate-binding channel of the COX-2 enzyme.

Parent NSAIDAmide DerivativeTargetIC50 (µM)Selectivity (IC50 COX-1/COX-2)
IndomethacinPhenethyl amide (19)COX-20.04630
Meclofenamic acidMethyl amide (24)COX-20.253
Meclofenamic acidPhenethyl amide (25)COX-20.2>500

Data from studies on the conversion of NSAIDs to selective COX-2 inhibitors via amide derivatization.

Topoisomerase Inhibition

Topoisomerases (Topo I and Topo II) are nuclear enzymes that manage DNA topology during replication, transcription, and recombination, making them validated targets for anticancer drugs. wikipedia.org Inhibitors can act as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. wikipedia.org

Several classes of compounds featuring acetamide or related amide structures have been identified as topoisomerase inhibitors. Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been synthesized and shown to inhibit Topoisomerase II. wikipedia.org Similarly, certain benzamide (B126) derivatives have demonstrated inhibitory activity against both Topo I and Topo IIα. nih.gov For example, F14512, a derivative of the Topo II inhibitor etoposide, replaces a sugar moiety with a spermine (B22157) group via an acetamide linker, resulting in enhanced activity. wikipedia.org

Compound SeriesSpecific CompoundTargetIC50 (µM)
Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole9pTopo II3.8
Benzoxazole2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c)Topo I104
Benzoxazole2-(4'-bromophenyl)-6-nitrobenzoxazole (1f)Topo II71

Data from studies on acetamide and benzamide derivatives as topoisomerase inhibitors. nih.govwikipedia.org

Receptor Binding and Antagonism Pathways

Beyond enzyme inhibition, derivatives of the core phenylglycine structure, to which this compound belongs, have been shown to interact with various cell surface receptors.

Phenylglycine derivatives have been identified as some of the first definitive antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), a family of G protein-coupled receptors activated by the neurotransmitter glutamate. researchgate.netnih.gov This antagonism has been crucial for elucidating the physiological roles of these receptors. researchgate.net

More complex phenylglycinamide derivatives have been developed that exhibit multi-target activity. These compounds can act as antagonists at the transient receptor potential cation channel subfamily V member 1 (TRPV1), a key player in pain signaling, while also blocking voltage-gated sodium and calcium channels. nih.gov Further research into N-(4-substituted phenyl)glycine derivatives has revealed binding activity at adenosine (B11128) A3 receptors, demonstrating the scaffold's versatility in interacting with different G protein-coupled receptors.

Leukotriene Receptor Interactions

Leukotrienes are inflammatory mediators derived from arachidonic acid and are involved in various physiological and pathological processes, including asthma and allergic rhinitis. wikipedia.orgnist.gov Antagonists of leukotriene receptors are therapeutic agents that block the pro-inflammatory actions of leukotrienes. wikipedia.orgnist.gov

While no studies directly link this compound to leukotriene receptor antagonism, research into the structure-activity relationships of other compounds offers some perspective. For instance, a study on novel leukotriene B4 (LTB4) receptor antagonists identified that a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain is a key binding domain to LTB4 receptors. nih.gov This moiety shares some structural similarities with this compound. The study highlighted that the presence of this side chain, along with an acid group and a lipophilic side chain, is crucial for high binding affinity to LTB4 receptors. nih.gov The most potent compounds from this research, an indolyl and a naphthalenyl derivative, exhibited IC50 values of 8 nM and 4.7 nM, respectively, in a receptor binding assay. nih.gov

It is important to note that this does not confirm any activity for this compound itself, but it suggests that the core structure could potentially be a scaffold for developing such antagonists.

Oncogenic Receptor Tyrosine Kinase (e.g., RET) Modulation

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of several types of cancer when mutated or rearranged. nih.gov Inhibitors of the RET kinase are therefore a key area of cancer therapy research. nih.gov

Currently, there is no available research that specifically investigates this compound or its close derivatives as modulators of RET or other oncogenic receptor tyrosine kinases. The development of RET inhibitors has primarily focused on multi-kinase inhibitors (MKIs) and, more recently, highly selective inhibitors like selpercatinib (B610774) and pralsetinib. nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are critical processes in cancer development and treatment.

Tumor Growth Inhibition Mechanisms

While specific studies on this compound are not available, research on related phenylacetamide derivatives has demonstrated mechanisms of tumor growth inhibition. For example, certain synthetic phenylacetamide derivatives have been shown to possess antiproliferative effects against various cancer cell lines. glpbio.com

Cellular Differentiation and Apoptosis Induction Pathways

Studies on phenylacetamide and related derivatives have elucidated several pathways for apoptosis induction.

Intrinsic and Extrinsic Pathways: Phenylacetamide derivatives have been found to induce apoptosis in cancer cell lines such as MCF-7, MDA-MB-468, and PC-12 through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. glpbio.com This involves the activation of caspases and subsequent DNA fragmentation. glpbio.com

Bcl-2 Family Modulation: The anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov Research on new synthetic phenylquinazoline derivatives, which share a phenyl group, showed they induce apoptosis by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of mitochondrial cytochrome c. nih.gov

Caspase Activation: Phenylbutyrate, a related aromatic fatty acid, has been shown to induce the activation of caspases 3, 7, and 9 in myeloma cell lines, leading to the cleavage of their substrates and internucleosomal DNA degradation. nih.gov

The following table summarizes the cytotoxic effects of some phenylacetamide derivatives on different cancer cell lines:

DerivativeCell LineIC50 Value (µM)
3d derivative MDA-MB-4680.6 ± 0.08
3d derivative PC-120.6 ± 0.08
3c derivative MCF-70.7 ± 0.08
3d derivative MCF-70.7 ± 0.4

Table 1: Cytotoxic effects (IC50 values) of specific phenylacetamide derivatives on various cancer cell lines. Data sourced from a study on the cytotoxicity and pro-apoptosis activity of synthetic phenylacetamide derivatives. glpbio.com

Antimicrobial Action Mechanisms and Spectrum of Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Phenylacetamide derivatives have been explored for their potential in this area.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

While specific data for this compound is not available, studies on related compounds have demonstrated antibacterial activity.

Cell Membrane Disruption: Phenylacetic acid, isolated from Bacillus megaterium, has shown antibacterial activity against Agrobacterium tumefaciens. researchgate.net The mechanism is believed to involve the disruption of cell membrane integrity, leading to the leakage of intracellular components and inhibition of protein synthesis. researchgate.net

Broad-Spectrum Activity: A series of novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to the standard drug levofloxacin. researchgate.net

Targeting Bacterial Enzymes: N-phenylacetamide derivatives containing 4-arylthiazole moieties have also been synthesized and shown to possess promising antibacterial activities against plant pathogenic bacteria. chemscene.com One derivative, in particular, was found to cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae. chemscene.com

The following table indicates the antibacterial activity of a specific N-phenylacetamide derivative compared to standard antibiotics:

CompoundTarget BacteriaEC50 Value (µM)
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) Xanthomonas oryzae pv. Oryzae (Xoo)156.7
Bismerthiazol (Standard) Xanthomonas oryzae pv. Oryzae (Xoo)230.5
Thiodiazole copper (Standard) Xanthomonas oryzae pv. Oryzae (Xoo)545.2

Table 2: Antibacterial activity (EC50 values) of an N-phenylacetamide derivative against Xanthomonas oryzae pv. Oryzae. Data sourced from a study on the synthesis and antibacterial evaluation of N-phenylacetamide derivatives. chemscene.com

Neurological Activity Mechanisms

The precise neurological mechanisms of action for this compound are not extensively detailed in publicly available research. However, significant insights can be drawn from the study of its structural analogs and derivatives, which have been synthesized and evaluated for their anticonvulsant properties. Research into these related compounds provides a foundational understanding of the potential target interactions and mechanistic pathways that may be relevant to this compound.

Anticonvulsant Mechanisms and Target Interactions

The anticonvulsant activity of compounds structurally related to this compound is primarily assessed through a battery of standardized preclinical screening tests in animal models. These tests, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure test, help to characterize the profile of anticonvulsant action. nih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.gov The 6-Hz test is a model for therapy-resistant partial seizures. nih.gov

Studies on various N-phenylacetamide and N-benzyl-2-acetamidopropionamide derivatives indicate that their anticonvulsant effects are likely mediated through interactions with central nervous system targets. While direct binding studies on this compound are scarce, research on its analogs suggests potential modulation of voltage-gated ion channels and GABAergic systems.

For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide core structure, revealed significant protection in the MES seizure model. nih.gov This activity profile is characteristic of drugs that inhibit voltage-gated sodium channels, similar to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov The effectiveness of these derivatives in the MES test suggests a mechanism that involves the prevention of seizure spread. nih.gov

Furthermore, research on other classes of acetamide derivatives points towards the importance of the acetamide fragment in conferring anticonvulsant activity, potentially through interactions with GABAergic systems. uran.ua Some studies have explored the affinity of related compounds for GABA receptors, although with varying results. uran.ua The structural similarity of this compound to these compounds suggests that its neurological activity could also involve a combination of these mechanisms.

The investigation into N-benzyl-2-acetamidopropionamide derivatives has highlighted the critical role of specific structural features for potent anticonvulsant activity. The placement of a small, substituted heteroatom moiety at a key position was found to be crucial for maximizing efficacy in the MES test. nih.gov This suggests that the molecule's three-dimensional structure and electronic properties are finely tuned for interaction with its biological target.

The anticonvulsant activity of selected derivatives is summarized in the tables below, providing a comparative view of their potency and efficacy in preclinical models.

Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test nih.gov
CompoundDose (mg/kg)Time after administration (h)Protection (%)
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12)1000.5100
N-(3-chlorophenyl)-2-morpholino-acetamide (13)1000.5100
Compound 193000.5100
Compound 191004100
Quantitative Anticonvulsant Data for Compound 20 and Reference Drugs nih.gov
CompoundTime to Peak Effect (h)ED₅₀ MES (mg/kg)Protective Index (PI)
Compound 20252.30>9.56
Valproic acid14851.6
Phenytoin128.10>3.6
Anticonvulsant Activity of N-benzyl-2-acetamidopropionamide Derivatives in the MES Test nih.gov
CompoundAdministration RouteAnimal ModelED₅₀ (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (18)i.p.Mice8.3
N-benzyl-2-acetamido-3-ethoxypropionamide (19)i.p.Mice17.3
(R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18)i.p.Mice4.5
(S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18)i.p.Mice>100
Phenytoini.p.Mice6.5
N-benzyl-2-acetamido-3-methoxypropionamide (18)p.o.Rats3.9
N-benzyl-2-acetamido-3-ethoxypropionamide (19)p.o.Rats19
Phenytoinp.o.Rats23

Q & A

Q. What are the standard synthetic routes for Methyl 2-acetamido-2-phenylacetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures starting from phenylacetamide derivatives. For example, alkylation of 2-chloro-N-phenylacetamide with methyl acetate under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction optimization includes controlling temperature (0–5°C to avoid side reactions) and stoichiometric ratios. TLC monitoring (hexane:ethyl acetate, 9:1) ensures completion . Post-synthesis, crystallization from ethanol or ethyl acetate is recommended for purification .

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment (>98% as per Cayman Chemical standards) .
  • NMR : 1^1H NMR should show characteristic peaks: δ 3.65 (s, 3H, COOCH3_3), δ 2.05 (s, 3H, NHAc), and aromatic protons at δ 7.2–7.4 ppm.
  • FT-IR : Key bands include C=O (ester, ~1740 cm1^{-1}) and amide I (~1650 cm1^{-1}) .

Q. What storage conditions ensure long-term stability of this compound?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate no degradation for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address low yields during scale-up synthesis?

Common issues and solutions:

  • Isomer Formation : Use chiral catalysts (e.g., L-proline) to suppress racemization during alkylation .
  • Byproduct Formation : Optimize reaction time (5–7 hours) and azide/chloride ratios (1.5:1) to minimize undesired intermediates .
  • Solvent Choice : Replace toluene with THF for better solubility of intermediates at lower temperatures .

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples.
  • Detection Sensitivity : LC-MS/MS with electrospray ionization (ESI+) provides lower detection limits (ng/mL range) compared to HPLC-UV .
  • Isomer Discrimination : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for pharmacological studies .

Q. How does the compound’s stability vary under non-ideal laboratory conditions?

Accelerated stability testing reveals:

  • Thermal Degradation : Decomposition above 40°C, forming phenylacetic acid and methyl acetate.
  • Photodegradation : UV exposure (254 nm) induces cleavage of the acetamide group within 48 hours.
  • pH Sensitivity : Hydrolysis occurs rapidly in alkaline conditions (pH >9), requiring neutral buffers for in vitro assays .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for:

  • Antimicrobial Agents : React with hydrazine to form thiadiazole derivatives active against Gram-positive bacteria .
  • Neurological Probes : Coupling with dopamine analogs creates radiolabeled tracers for studying neurotransmitter pathways .

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Dynamic NMR : Resolve rotational isomers (e.g., hindered rotation of the acetamide group) by analyzing variable-temperature 1^1H NMR spectra.
  • X-ray Crystallography : Confirm stereochemistry and crystal packing effects, especially for polymorphic forms .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., methyl acetate).
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Q. How can researchers optimize green chemistry approaches for its synthesis?

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of toluene for lower toxicity.
  • Catalyst Recycling : Immobilize Pd/C on silica to reduce heavy metal waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-acetamido-2-phenylacetate
Reactant of Route 2
Methyl 2-acetamido-2-phenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.